2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one
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Overview
Description
2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: This compound has a similar spirocyclic structure but differs in the size of the spiro ring and the absence of the phenyl group.
2,7-Diazaspiro[3.5]nonan-1-one: This compound lacks the methyl and phenyl substituents, making it less complex
Uniqueness
2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure and the presence of both methyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-methyl-1-phenyl-2,7-diazaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-12(11-5-3-2-4-6-11)14(13(16)17)7-9-15-10-8-14/h2-6,12,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQBWUHSSAQBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2(C1=O)CCNCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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